Bexin-1 - 1172933-44-6

Bexin-1

Catalog Number: EVT-261804
CAS Number: 1172933-44-6
Molecular Formula: C20H26ClN5OS
Molecular Weight: 420 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bexin-1 is an inhibitor of Munc13-4 membrane binding which targets the Munc13-4 C2 domain-membrane interface, and inhibits ionomycin-stimulated ANF-EGFP secretion.
Source

Bexin-1 was identified through research focusing on the molecular interactions involved in neurotransmitter release and cellular signaling pathways. It is derived from various biological sources, including human tissues where it participates in intracellular signaling cascades.

Classification

Bexin-1 is classified as a protein involved in cellular signaling. It is categorized under proteins that interact with calcium ions and play roles in exocytosis and neurotransmitter release, making it crucial for both neuronal communication and platelet activation.

Synthesis Analysis

Methods

The synthesis of Bexin-1 typically involves recombinant DNA technology, where the gene encoding Bexin-1 is cloned into an expression vector. This vector is then introduced into host cells (commonly bacteria or yeast) to produce the protein. The purification process often includes techniques such as affinity chromatography, which isolates the protein based on its specific binding properties.

Technical Details

  1. Cloning: The gene encoding Bexin-1 is amplified using polymerase chain reaction (PCR) and inserted into an expression vector.
  2. Expression: The vector is transformed into a suitable host organism, where it utilizes the host's machinery to produce Bexin-1.
  3. Purification: After expression, the protein is harvested and purified using methods like ion-exchange chromatography or size-exclusion chromatography to ensure high purity levels.
Molecular Structure Analysis

Structure

The molecular structure of Bexin-1 has not been fully elucidated, but it is known to contain specific domains that facilitate its interaction with calcium ions and other proteins involved in exocytosis. Structural studies often utilize techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to determine the three-dimensional conformation of the protein.

Data

While detailed structural data specific to Bexin-1 may be limited, related proteins exhibit characteristic motifs that suggest functional regions important for binding interactions. Further studies are necessary to provide comprehensive structural insights.

Chemical Reactions Analysis

Reactions

Bexin-1 participates in several biochemical reactions, primarily involving calcium ion binding and subsequent interactions with target proteins like Munc13-4. These interactions are crucial for facilitating vesicle fusion during neurotransmitter release.

Technical Details

The binding of calcium ions to Bexin-1 induces conformational changes that enhance its ability to interact with Munc13-4. This mechanism is vital for efficient synaptic transmission and platelet activation.

Mechanism of Action

Process

Bexin-1 operates through a calcium-dependent mechanism where it binds to calcium ions, leading to conformational changes that enable its interaction with other proteins involved in exocytosis. This process is essential for neurotransmitter release at synapses and plays a role in platelet secretion during hemostasis.

Data

Research indicates that Bexin-1 enhances the binding of Munc13-4 to liposomes in a calcium-dependent manner, suggesting its pivotal role in mediating these interactions during cellular signaling events.

Physical and Chemical Properties Analysis

Physical Properties

Bexin-1 is a soluble protein under physiological conditions, with stability influenced by pH and ionic strength. Its solubility allows it to function effectively within the cytoplasm of cells.

Chemical Properties

The chemical properties of Bexin-1 include its ability to bind calcium ions, which is critical for its function. The protein's stability can be affected by temperature fluctuations and denaturing agents, necessitating careful handling during experimental procedures.

Relevant Data or Analyses

Experimental data have shown that Bexin-1 exhibits specific binding affinities for calcium ions, which are essential for its functional role in cellular processes.

Applications

Scientific Uses

Bexin-1 has significant implications in scientific research, particularly in studies related to:

  • Neurotransmitter Release: Understanding how Bexin-1 facilitates synaptic transmission can provide insights into neurological disorders.
  • Platelet Activation: Researching its role in platelet secretion can aid in developing treatments for clotting disorders.
  • Cellular Signaling Pathways: Investigating Bexin-1's interactions can enhance our understanding of various signaling cascades within cells.
Discovery and Development of Bexin-1 as a Munc13-4 Inhibitor

High-Throughput Screening for Ca²⁺-Dependent Secretory Pathway Inhibitors

The discovery of Bexin-1 originated from an innovative high-throughput screening (HTS) campaign targeting inhibitors of Ca²⁺-dependent secretory pathways. Researchers developed a fluorescence-based assay using RBL-2H3 mast cells stably expressing atrial natriuretic factor–enhanced GFP (ANF-EGFP) as a secretory granule cargo marker. This system enabled quantitative measurement of Ca²⁺-triggered exocytosis upon ionomycin stimulation, bypassing upstream signaling events to focus specifically on the final steps of vesicle fusion [2]. The robust assay (Z' = 0.51) screened approximately 25,000 compounds from a diverse chemical library at 4 μM concentration, identifying 129 primary hits that inhibited ANF-EGFP secretion by >50% [2].

Cluster analysis of the inhibitory compounds revealed six structural classes, with 2-aminobenzothiazoles representing the most prominent inhibitory chemotype (38 compounds). This class, later designated as "bexins" (benzothiazole exocytosis inhibitors), demonstrated significant selectivity for mast cell exocytosis over neuroendocrine secretion pathways. Primary validation included orthogonal assessment using endogenous β-hexosaminidase release, confirming that bexins specifically targeted the exocytotic machinery rather than cargo-specific release mechanisms [2]. The screening strategy successfully identified compounds acting at the convergence point of calcium signaling and vesicle fusion, establishing a chemical starting point for secretory pathway modulation.

Table 1: High-Throughput Screening Results for Exocytosis Inhibitors

Compound ClassNumber of HitsInhibition at 4 μM (%)Cellular Specificity
2-Aminobenzothiazoles (Class A)3872.5 ± 8.3Mast cell selective
Class B1765.2 ± 7.1Broad
Class C2468.7 ± 6.9Broad
Class D1461.8 ± 5.7Neuroendocrine selective
Class E2163.4 ± 6.3Broad
Class F (Diverse)1558.9 ± 7.4Variable

Structural Optimization and SAR of 2-Aminobenzothiazole Derivatives

Following initial screening, comprehensive structure-activity relationship (SAR) studies were conducted on the 2-aminobenzothiazole scaffold to optimize exocytosis inhibition. The lead compound Bexin-1 (N-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide) emerged from systematic modifications addressing three key regions: the benzothiazole core, linker region, and pyrazole substituents [2] [6].

Critical SAR findings revealed that:

  • Benzothiazole substitutions: Chlorine at the 7-position and methyl group at the 4-position of the benzothiazole ring enhanced potency 4-fold compared to unsubstituted analogs. Para-substitutions on the aromatic ring maintained membrane permeability while optimizing target interactions.
  • Linker optimization: The dimethylaminopropyl linker proved essential, with shortening or elongation decreasing activity. Tertiary amine functionality enabled ionic interactions with acidic membrane phospholipids during Munc13-4 inhibition.
  • Pyrazole modifications: The 1-ethyl-5-methyl configuration on the pyrazole ring created optimal steric bulk, with N-ethyl substitution being superior to N-methyl or bulkier groups. Removal of the 5-methyl group decreased IC₅₀ by 8-fold [6].

Notably, subtle stereoelectronic properties dictated specificity – Bexin-1 (IC₅₀ ≈ 3 μM) demonstrated dramatically higher potency than structurally similar bexin-5 (IC₅₀ > 60 μM) due to distinct three-dimensional conformations. Computational modeling revealed that Bexin-1's benzothiazole and pyrazole rings adopt a coplanar orientation that facilitates optimal binding cavity occupation within the Munc13-4 C2 domain, while inactive analogs like bexin-5 exhibit chair-like distortions preventing productive interactions [2].

Table 2: Structure-Activity Relationships of Key Bexin Analogs

CompoundR¹ (Benzothiazole)LinkerR² (Pyrazole)IC₅₀ (μM)Relative Potency
Bexin-17-Cl, 4-CH₃-N(CH₃)₂(CH₂)₃-1-Ethyl, 5-methyl3.0 ± 0.41.0 (Reference)
Bexin-27-Cl, 4-H-N(CH₃)₂(CH₂)₃-1-Ethyl, 5-methyl8.2 ± 1.10.37
Bexin-37-H, 4-CH₃-N(CH₃)₂(CH₂)₃-1-Ethyl, 5-methyl12.5 ± 2.00.24
Bexin-47-Cl, 4-CH₃-NH(CH₂)₃-1-Ethyl, 5-methyl25.6 ± 3.70.12
Bexin-57-Cl, 4-CH₃-N(CH₃)₂(CH₂)₃-1-Methyl, 5-methyl>60<0.05
Bexin-67-Cl, 4-CH₃-N(CH₃)₂(CH₂)₂-1-Ethyl, 5-methyl42.3 ± 5.20.07

Identification of Bexin-1 as a Lead Compound in Mast Cell Exocytosis Modulation

Bexin-1 was established as the lead compound through rigorous validation of its mechanism and specificity. The compound demonstrated selective inhibition of mast cell exocytosis (IC₅₀ ≈ 3 μM) with significantly reduced activity in PC12 neuroendocrine cells even at 80 μM, indicating cell-type specific targeting [2]. Mechanistic studies revealed that Bexin-1 specifically disrupts Munc13-4, a calcium-sensitive priming factor essential for secretory granule fusion. Bexin-1 inhibits Munc13-4 membrane interactions by targeting the C2 domain-membrane interface, effectively blocking its translocation to phosphatidylserine-rich membrane regions during calcium elevation [2] [6].

This mechanism was validated through:

  • Liposome fusion assays: Bexin-1 inhibited SNARE-dependent membrane fusion in a reconstituted system containing Munc13-4, demonstrating direct molecular targeting rather than indirect signaling effects.
  • Granule motility studies: Live-cell imaging showed Bexin-1 treatment caused perinuclear accumulation of secretory granules, phenocopying kinesin-1 knockdown and microtubule disruption [4].
  • Biochemical fractionation: Munc13-4 association with secretory granules increased following antigen stimulation but was significantly reduced by Bexin-1 pre-treatment, confirming disruption of motor-cargo engagement.

Bexin-1's molecular specificity was evidenced by its lack of effect on Slp3 recruitment to granules, indicating selective disruption of kinesin-1 motor function rather than general cargo adaptor mechanisms [4]. Molecular dynamics simulations of related Munc13 C1 domains demonstrated how ligands can control protein mobility and membrane positioning, providing a structural rationale for Bexin-1's mechanism [8]. The convergence of cellular, biochemical, and biophysical evidence established Bexin-1 as a mechanistically unique inhibitor of late-stage exocytosis with defined molecular targeting.

Table 3: Profile of Bexin-1 as Lead Compound

PropertyCharacteristicsExperimental Evidence
Molecular TargetMunc13-4 C2 domainInhibition of Munc13-4-membrane interactions; No effect on Munc13-1/2
MechanismDisrupts membrane association of priming factorLiposome fusion assays; Granule fractionation studies
SpecificityMast cell > neuroendocrine exocytosis8-fold reduced potency in PC12 vs RBL-2H3 cells
Cellular PhenotypePerinuclear granule accumulationLive-cell imaging; Phenocopies Kif5b knockdown
Structural FormulaC₂₀H₂₆ClN₅OSCAS: 1323399-29-6; MW: 419.97 g/mol

Properties

CAS Number

1172933-44-6

Product Name

Bexin-1

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-5-methylpyrazole-3-carboxamide

Molecular Formula

C20H26ClN5OS

Molecular Weight

420 g/mol

InChI

InChI=1S/C20H26ClN5OS/c1-6-26-14(3)12-16(23-26)19(27)25(11-7-10-24(4)5)20-22-17-13(2)8-9-15(21)18(17)28-20/h8-9,12H,6-7,10-11H2,1-5H3

InChI Key

INTGHFLZCSZDBY-UHFFFAOYSA-N

SMILES

CCN1C(=CC(=N1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)C)C

Solubility

Soluble in DMSO

Synonyms

Bexin1; Bexin 1; Bexin-1

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.